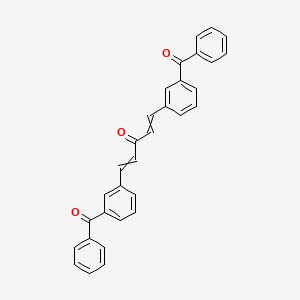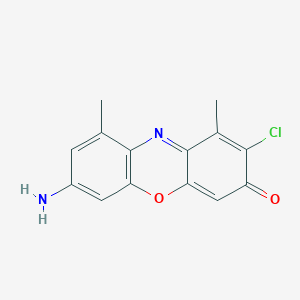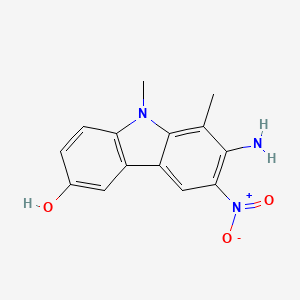![molecular formula C29H42O3 B14213180 2-[4-(Benzyloxy)phenyl]ethyl tetradecanoate CAS No. 794564-05-9](/img/structure/B14213180.png)
2-[4-(Benzyloxy)phenyl]ethyl tetradecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Benzyloxy)phenyl]ethyl tetradecanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in essential oils and pheromones. This particular compound is characterized by a benzyloxy group attached to a phenyl ring, which is further connected to an ethyl chain and a tetradecanoate ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzyloxy)phenyl]ethyl tetradecanoate typically involves the esterification of 2-[4-(Benzyloxy)phenyl]ethanol with tetradecanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and solvents can be optimized to enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Benzyloxy)phenyl]ethyl tetradecanoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to substitute the benzyloxy group.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-[4-(Benzyloxy)phenyl]ethyl tetradecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems, particularly in the context of ester hydrolysis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 2-[4-(Benzyloxy)phenyl]ethyl tetradecanoate involves its interaction with specific molecular targets. The ester group can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. The benzyloxy group can interact with various enzymes and receptors, modulating their activity and leading to biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-[4-(Benzyloxy)phenyl]ethanol: Similar structure but lacks the tetradecanoate ester group.
2-[4-(Benzyloxy)phenyl]ethyl acetate: Contains an acetate ester group instead of tetradecanoate.
2-[4-(Benzyloxy)phenyl]ethyl benzoate: Contains a benzoate ester group.
Uniqueness
2-[4-(Benzyloxy)phenyl]ethyl tetradecanoate is unique due to its long-chain tetradecanoate ester group, which imparts distinct physical and chemical properties. This long-chain ester group can influence the compound’s solubility, melting point, and interaction with biological membranes, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
794564-05-9 |
|---|---|
Fórmula molecular |
C29H42O3 |
Peso molecular |
438.6 g/mol |
Nombre IUPAC |
2-(4-phenylmethoxyphenyl)ethyl tetradecanoate |
InChI |
InChI=1S/C29H42O3/c1-2-3-4-5-6-7-8-9-10-11-15-18-29(30)31-24-23-26-19-21-28(22-20-26)32-25-27-16-13-12-14-17-27/h12-14,16-17,19-22H,2-11,15,18,23-25H2,1H3 |
Clave InChI |
RTKDFAMEZFVHKZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OCCC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1S)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole](/img/structure/B14213100.png)

![(2S)-3-[(But-3-en-1-yl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14213109.png)
![2-(Trifluoromethyl)-N-[2-(3,5,6-trifluoropyridin-2-yl)ethyl]benzamide](/img/structure/B14213122.png)

![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-4-carboxamide](/img/structure/B14213130.png)

![2',3',5,6-Tetrachloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol](/img/structure/B14213144.png)
![(2R)-2-[(Benzyloxy)methoxy]pentan-3-one](/img/structure/B14213148.png)


![N-[2-(2-Methylbenzyl)phenyl]formamide](/img/structure/B14213173.png)


